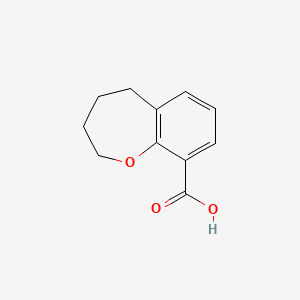
2-Chloro-3,4-difluorobenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-difluorobenzylamine is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with a methylamine group. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorobenzylamine typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-3,4-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted phenylamines, aldehydes, acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used.
科学的研究の応用
2-Chloro-3,4-difluorobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems.
類似化合物との比較
2-Chloro-3,4-difluorobenzylamine can be compared with other similar compounds, such as:
- [(2-Chloro-4-fluorophenyl)methyl]amine
- [(2,4-Difluorophenyl)methyl]amine
- [(2-Chloro-3-fluorophenyl)methyl]amine
These compounds share structural similarities but differ in the number and position of halogen atoms, which can influence their chemical properties and reactivity. This compound is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and applications.
特性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
(2-chloro-3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2 |
InChIキー |
ULORPEWFMWWDMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CN)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)





![2-(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol](/img/structure/B8471194.png)
![3-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8471209.png)

![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
